
3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1H-pyrazole and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 3,5-Dimethyl-1H-pyrazole is an organic compound with the formula (CH₃)₂CHN₂H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is known for its use as a precursor to various ligands in coordination chemistry It has historical significance in military applications and is also used in chemical laboratories for various purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1H-pyrazole can be synthesized through the condensation of acetylacetone and hydrazine. The reaction proceeds as follows: [ \text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ] This reaction typically occurs under mild conditions and yields 3,5-dimethyl-1H-pyrazole as a white solid .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive decomposition or formation of unwanted by-products .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1H-pyrazole involves large-scale synthesis using the same condensation reaction mentioned above. The process is optimized for high yield and purity, with careful control of reaction parameters .
For 2,4,6-trinitrophenol, industrial production involves the nitration of phenol in large reactors with precise temperature and concentration control to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo substitution reactions with various electrophiles.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Common reagents for the reactions of 3,5-dimethyl-1H-pyrazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often use halogenating agents .
For 2,4,6-trinitrophenol, reducing agents such as tin and hydrochloric acid are commonly used .
Major Products Formed
The major products formed from the reactions of 3,5-dimethyl-1H-pyrazole include various substituted pyrazoles and pyrazole derivatives . For 2,4,6-trinitrophenol, the major products include aminophenols and other nitrated phenols .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1H-pyrazole is widely used in scientific research for the synthesis of coordination compounds and ligands. It is also used in the preparation of pyrazolato ligated complexes and N-1-substituted derivatives with antibacterial activity .
2,4,6-Trinitrophenol has applications in the field of explosives and is used as a standard in calorimetry. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand and form coordination complexes with various metal ions. This property is utilized in the synthesis of metal-organic frameworks and other coordination compounds .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which are due to the rapid decomposition of the compound into gases upon ignition. This decomposition releases a large amount of energy, making it useful in military applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar compounds include other pyrazole derivatives such as 3,4-dimethyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols such as 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
3,5-Dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives . 2,4,6-Trinitrophenol is unique for its high explosive power and historical significance in military applications .
Eigenschaften
CAS-Nummer |
3310-76-7 |
|---|---|
Molekularformel |
C11H11N5O7 |
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-3-5(2)7-6-4/h1-2,10H;3H,1-2H3,(H,6,7) |
InChI-Schlüssel |
MSZXIYKAHPLROW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
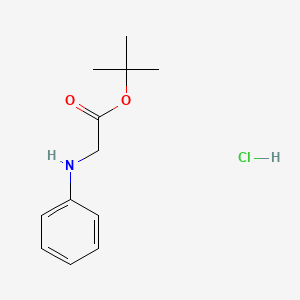
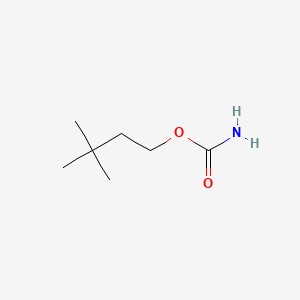

![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
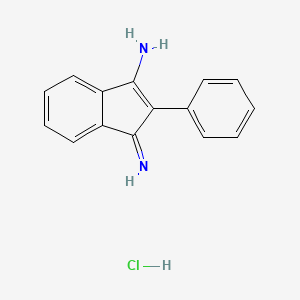

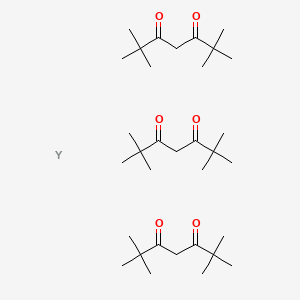


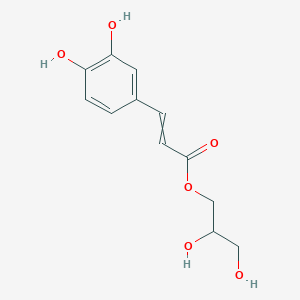
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)

